molecular formula C6H10N4 B1457180 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole CAS No. 1186300-52-6

4-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Cat. No. B1457180
M. Wt: 138.17 g/mol
InChI Key: OODMRGGFZMJUCD-UHFFFAOYSA-N
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Description

The compound “4-(pyrrolidin-3-yl)-4H-1,2,4-triazole” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for “4-(pyrrolidin-3-yl)-4H-1,2,4-triazole” are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-(pyrrolidin-3-yl)-4H-1,2,4-triazole” likely includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

properties

IUPAC Name

4-pyrrolidin-3-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODMRGGFZMJUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(pyrrolidin-3-yl)-4H-1,2,4-triazole
Reactant of Route 2
4-(pyrrolidin-3-yl)-4H-1,2,4-triazole
Reactant of Route 3
4-(pyrrolidin-3-yl)-4H-1,2,4-triazole
Reactant of Route 4
4-(pyrrolidin-3-yl)-4H-1,2,4-triazole
Reactant of Route 5
4-(pyrrolidin-3-yl)-4H-1,2,4-triazole
Reactant of Route 6
4-(pyrrolidin-3-yl)-4H-1,2,4-triazole

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